molecular formula C15H24N4O2 B7648100 N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide

N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide

Katalognummer B7648100
Molekulargewicht: 292.38 g/mol
InChI-Schlüssel: SXRDKNOLBYYQLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is expressed in various tissues, including the nervous system, cardiovascular system, and urinary tract. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cardiovascular disorders.

Wirkmechanismus

N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide exerts its effects by activating the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is activated by various stimuli, including heat, mechanical stress, and osmotic pressure. Activation of TRPV4 leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways.
Biochemical and Physiological Effects
Activation of TRPV4 by this compound leads to various biochemical and physiological effects, including the release of neurotransmitters, modulation of ion channels, and regulation of gene expression. In addition, TRPV4 activation has been shown to have beneficial effects on various physiological processes, such as blood pressure regulation, urinary bladder function, and bone remodeling.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide has several advantages for use in lab experiments, including its potency and selectivity for TRPV4, its well-established synthesis method, and its availability from commercial sources. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and off-target effects, as well as the need for specialized equipment and techniques to study TRPV4 function.

Zukünftige Richtungen

There are several future directions for research on N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide and TRPV4 function. One area of research is the development of more potent and selective TRPV4 agonists and antagonists for use in preclinical and clinical studies. Another area of research is the identification of novel downstream signaling pathways and cellular targets of TRPV4 activation. Finally, there is a need for further research on the safety and efficacy of TRPV4 modulators in humans, particularly in the context of chronic diseases such as pain and inflammation.

Synthesemethoden

The synthesis of N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide involves several steps, including the preparation of the pyridazine and piperidine intermediates, followed by coupling and purification. The detailed synthesis method has been reported in several scientific publications and patents.

Wissenschaftliche Forschungsanwendungen

N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide has been extensively studied in various scientific research applications, including preclinical and clinical studies. In preclinical studies, this compound has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. In addition, this compound has been shown to have beneficial effects in animal models of cardiovascular diseases, such as hypertension and heart failure.
In clinical studies, this compound has been evaluated for its potential therapeutic applications in various diseases, including osteoarthritis, chronic obstructive pulmonary disease (COPD), and urinary incontinence. However, the results of these clinical studies have been mixed, and further research is needed to determine the safety and efficacy of this compound in humans.

Eigenschaften

IUPAC Name

N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-3-6-14(20)16-12-7-5-10-19(11-12)13-8-9-15(18-17-13)21-4-2/h8-9,12H,3-7,10-11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRDKNOLBYYQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCCN(C1)C2=NN=C(C=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.